

Piritrexim Administration for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Piritrexim

Cat. No.: B1678454

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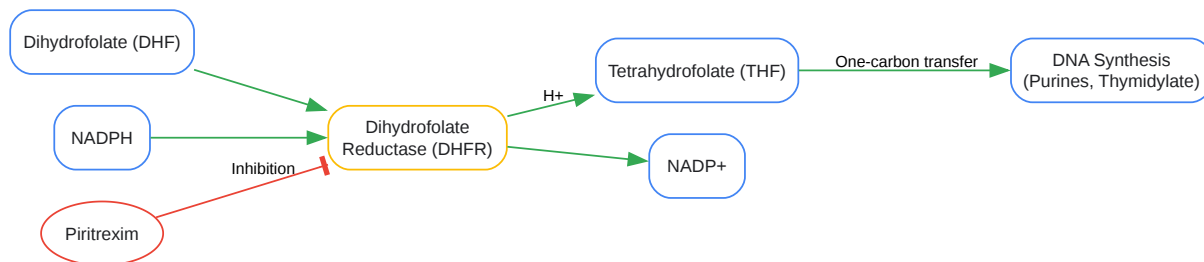
For Researchers, Scientists, and Drug Development Professionals

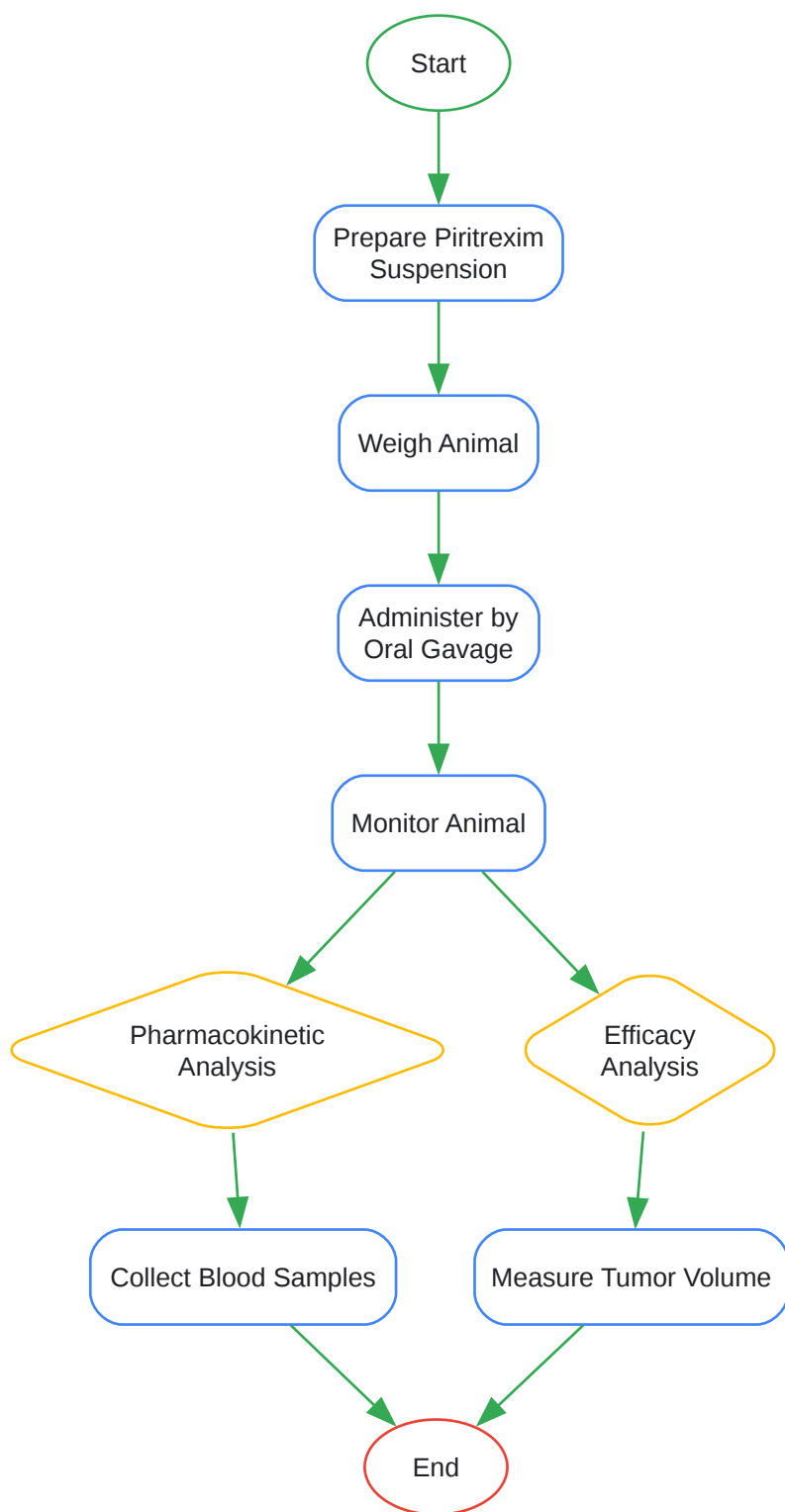
Introduction:

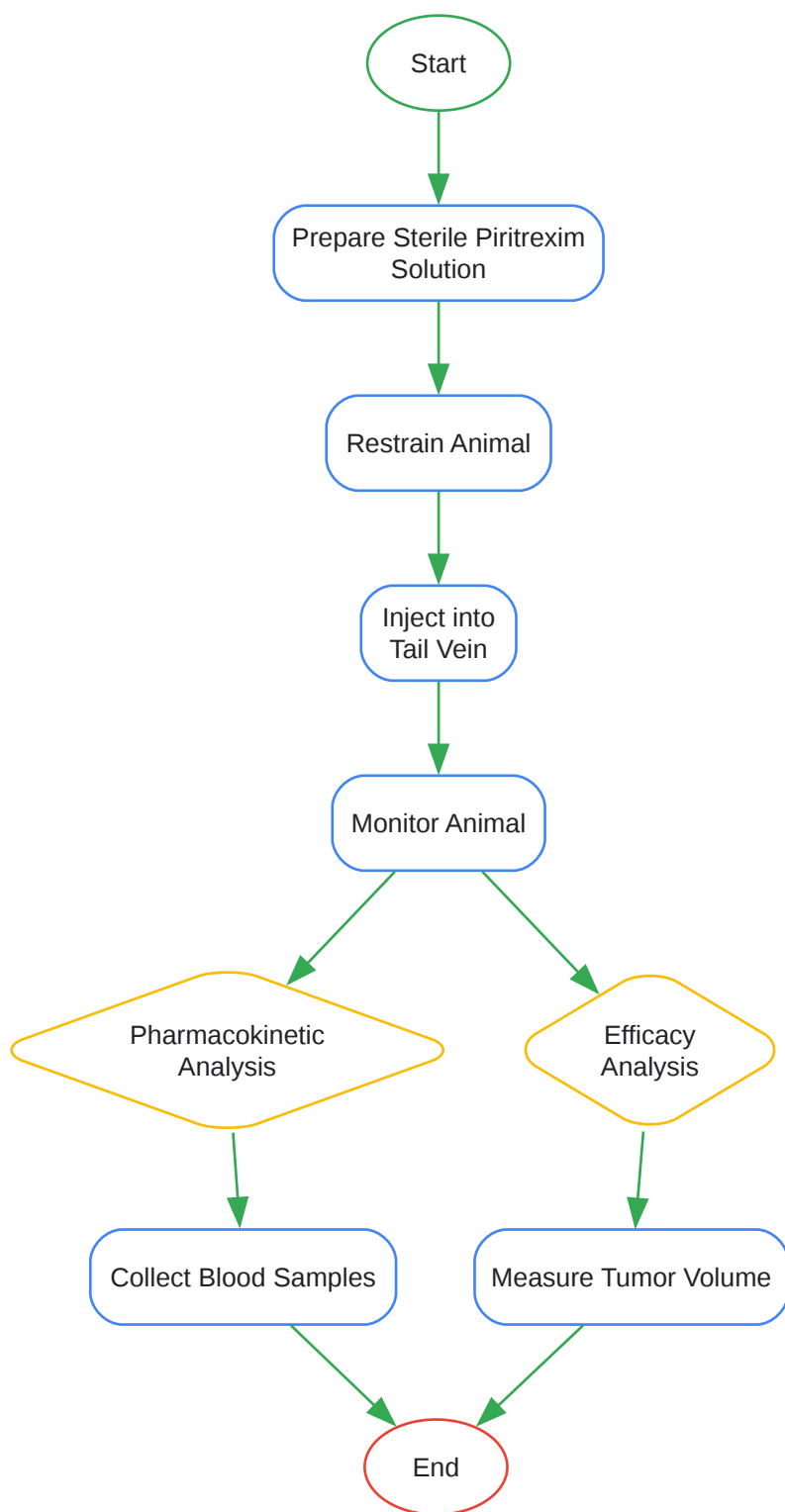
Piritrexim is a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines, pyrimidines, and several amino acids.[1][2] By blocking DHFR, **Piritrexim** disrupts DNA synthesis and cell proliferation, making it a subject of interest for anticancer research.[3][4] Unlike methotrexate, another DHFR inhibitor, **Piritrexim's** lipophilicity allows it to enter cells via passive diffusion, independent of the folate carrier system.[3][4] This document provides detailed application notes and protocols for the in vivo administration of **Piritrexim** via oral, intravenous, intraperitoneal, and topical routes, based on available preclinical and clinical data.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Piritrexim exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis. By inhibiting DHFR, **Piritrexim** depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death.







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